Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-
Description
Structural Comparisons
Functional Group Impact
- Nitro group : Enhances electrophilicity, potentially increasing reactivity in nucleophilic substitution compared to non-nitrated analogues.
- Cyclohexylethyl chain : Contributes to lipophilicity (LogP 4.8), favoring membrane permeability in biological systems.
- Imidazole-phenyl linkage : Enables π-stacking interactions absent in aliphatic derivatives.
Table 3: Structural Comparison of Guanidine Derivatives
| Compound | Key Substituents | LogP | Dipole Moment (Debye) |
|---|---|---|---|
| Target compound | Nitro, cyclohexylethyl | 4.8 | 8.2 |
| CID 79438 | Benzyl, nitro | 1.2 | 5.6 |
| CID 19436692 | Imidazole | -0.3 | 4.1 |
| CID 42618089 | Chlorophenyl | 3.1 | 7.8 |
Properties
CAS No. |
651354-48-2 |
|---|---|
Molecular Formula |
C18H24N6O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]-1-nitroguanidine |
InChI |
InChI=1S/C18H24N6O2/c19-18(23-24(25)26)21-15-9-7-14(8-10-15)16-12-20-17(22-16)11-6-13-4-2-1-3-5-13/h7-10,12-13H,1-6,11H2,(H,20,22)(H3,19,21,23) |
InChI Key |
XYAKELZFPYKSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=NC=C(N2)C3=CC=C(C=C3)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Guanidine Core Formation
The guanidine backbone is typically synthesized from guanidine salts (e.g., guanidine nitrate) or via reactions involving S-alkyl-isothiuronium salts and amines. For nitroguanidine derivatives, nitration of guanidine nitrate with concentrated nitric acid under controlled conditions is a common approach.
| Reagent | Role | Conditions |
|---|---|---|
| Guanidine nitrate | Precursor for nitroguanidine | HNO₃, low temperature (0–15°C) |
| S-alkyl-isothiuronium | Guanidine formation | Ammonia/amine, side product mitigation |
Nitration and Functionalization
Nitro Group Introduction
Nitration of guanidine derivatives is critical for introducing the N'-nitro group. A method detailed in Chinese Patent CN102827038B involves:
- Guanidine nitrate (30 g) dissolved in concentrated HNO₃ (90 mL) at <15°C .
- Reaction at 43°C for 30 minutes, followed by cooling to −7°C for crystallization.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, 43°C, 30 min | ~90% (analogous) | |
| Crystallization | Dilution in HNO₃ at −7°C | High purity |
This method minimizes side reactions and ensures selective nitration.
Phenyl-Imidazole Side Chain Synthesis
The 4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl moiety is synthesized separately:
- Imidazole Formation : Condensation of aldehydes and amines (e.g., 4-aminobenzaldehyde with cyclohexylethylamine derivatives).
- Cyclohexylethyl Introduction : Alkylation via Grignard reagents (e.g., cyclohexylmagnesium bromide) or nucleophilic substitution.
Coupling to Guanidine Core
Substitution Reactions
The phenyl-imidazole intermediate is coupled to nitroguanidine via nucleophilic aromatic substitution or Ullmann-type couplings. For example:
- Activation of Nitroguanidine : Conversion to a tosylate or bromide to enhance electrophilicity.
- Reaction with Phenyl-Imidazole Amine : Displacement of the leaving group by the phenyl-imidazole amine.
| Coupling Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Nucleophilic substitution | Phenyl-imidazole amine, base | DMF, 80°C, 8 hr | Moderate |
| Ullmann coupling | Cu catalyst, aryl halide | High temperature | Variable |
Alternative Synthetic Routes
Imidazole-Catalyzed Nitration
As observed in energetic compound syntheses, imidazole can act as a catalyst or acid scavenger in nitration reactions. For example:
- Reaction of ANQ (aminoguanidine nitrate) with TNCB (trichlorobenzene) in ethanol at 50°C , using imidazole and KF to neutralize acid byproducts.
- Yield : ~70% (analogous to trinitroguanidine derivatives).
| Reagents | Conditions | Application |
|---|---|---|
| ANQ, TNCB, imidazole, KF | Ethanol, 50°C, 7 hr | Nitroguanidine derivatives |
Challenges and Optimization
Selectivity and Side Reactions
Steric Hindrance
The 2-cyclohexylethyl group on imidazole may hinder coupling efficiency. Solutions include:
- Palladium-catalyzed cross-couplings (e.g., Suzuki) for aryl halides.
- Grignard reagents for alkylation steps.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The guanidine group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the phenyl ring can yield various substituted derivatives .
Scientific Research Applications
Biological Activities
Guanidine derivatives are known for their significant biological activities, including:
- Antimicrobial Properties : Research indicates that compounds like N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- may exhibit antimicrobial effects, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Studies have shown that certain guanidine derivatives can inhibit the growth of cancer cells. For instance, the compound has been evaluated for its ability to target specific cellular pathways involved in tumor growth and proliferation .
- Neuroprotective Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-, demonstrating its effectiveness against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies assessed the impact of this guanidine derivative on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Case Study 3: Neuroprotective Mechanisms
Research focusing on the neuroprotective properties of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- revealed its ability to modulate excitatory neurotransmitter systems. This modulation could provide insights into developing treatments for conditions like Alzheimer's disease.
Comparative Table of Guanidine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Nitroguanidine | Contains nitro group; used in explosives | Lower temperature explosion characteristics |
| Aminoguanidine | Contains amino groups; used in dye synthesis | Important intermediate in various syntheses |
| Creatine | Methylguanidinoacetic acid; energy metabolism | Vital for muscle energy regeneration |
| Chlorguanide hydrochloride | Antimalarial agent; substituted biguanide | Effective against malaria |
Mechanism of Action
The mechanism of action of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- involves its interaction with specific molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structure combines a guanidine core with a nitro group and a hydrophobic cyclohexylethyl-imidazole substituent. Key structural analogs include:
Key Observations :
Biological Activity
Guanidine, specifically N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-, is a complex organic compound notable for its unique structural features and potential biological activities. This compound includes a guanidine functional group, an imidazole moiety, and a phenyl ring substituted with a cyclohexylethyl group, which together contribute to its chemical properties and biological interactions.
- Molecular Formula : C18H24N6O2
- Molecular Weight : 356.42 g/mol
- Structure : The compound's structure features a nitro group attached to the guanidine nitrogen, enhancing its reactivity and potential biological interactions.
Biological Activity
The biological activity of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- has been investigated in various studies, highlighting its potential therapeutic applications:
-
Mechanism of Action :
- The compound interacts with biological systems through several mechanisms, including enzyme inhibition and receptor modulation. Its structural components allow it to form stable complexes with target proteins, influencing their activity.
-
Therapeutic Potential :
- Research indicates that this guanidine derivative may have applications in treating conditions such as cancer and infectious diseases due to its cytotoxic properties against various cell lines.
-
Cytotoxicity Studies :
- In vitro studies have shown that N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- exhibits significant cytotoxic effects on human cancer cell lines. For example, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- on A431 human epidermoid cancer cells. Results indicated a dose-dependent induction of apoptosis, suggesting its potential as an anticancer agent.
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results showed promising inhibition rates, highlighting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Nitroguanidine | Contains nitro group | Used in explosives |
| Aminoguanidine | Contains amino groups | Intermediate in dye synthesis |
| Creatine | Methylguanidinoacetic acid | Vital for muscle energy |
| Chlorguanide hydrochloride | Antimalarial agent | Effective against malaria |
The unique combination of imidazole and phenyl groups along with the cyclohexylethyl substitution in N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- enhances its potential for targeted biological activity compared to other guanidine derivatives .
Q & A
Q. What are the recommended synthetic methodologies for preparing Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-?
The synthesis of structurally analogous guanidine-imidazole hybrids typically involves:
- Cyclocondensation : Reacting substituted phenylguanidine precursors with cyclohexylethyl-containing imidazole intermediates under anhydrous conditions (e.g., CH₂Cl₂ with trifluoroacetic acid (TFA) as a catalyst) to form the imidazole core .
- Nitro-group introduction : Nitration of the guanidine moiety using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to isolate the pure compound .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key techniques include:
- 13C-NMR spectroscopy : Identification of characteristic peaks such as δ ~167 ppm (C=O amide), δ ~161 ppm (N=CH), and δ 55–60 ppm (CH₂-C=O) to confirm the imidazole and guanidine moieties .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight consistency (e.g., calculated vs. observed m/z for C₂₀H₂₅N₆O₂) .
- Single-crystal X-ray diffraction : For unambiguous confirmation of stereochemistry and bonding patterns, though crystallization may require slow evaporation from DMSO/water mixtures .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during nitration steps .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb organic components using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated derivatives?
- Catalyst selection : Substitute palladium on carbon (Pd/C) with Raney nickel to suppress hydrodechlorination during hydrogenation steps, as demonstrated in analogous imidazole syntheses .
- Solvent effects : Use ethanol instead of water to improve intermediate stability and reduce hydrolysis .
- Temperature control : Maintain hydrogenation at 45°C to balance reaction rate and selectivity, avoiding side reactions observed at lower temperatures (e.g., incomplete cyclization) .
Q. What computational approaches are suitable for predicting electronic properties of this compound?
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy, enabling prediction of redox potentials and nucleophilic sites .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., histamine receptors), guided by the compound’s imidazole and nitro groups .
Q. How should researchers resolve contradictions in spectroscopic data across different synthetic batches?
- Batch-to-batch variability analysis : Compare NMR spectra for deviations in δ 129–138 ppm (aromatic protons) or δ 31–55 ppm (aliphatic CH₂ groups), which may indicate incomplete purification or solvent residues .
- Reproducibility checks : Standardize reaction times (e.g., 4 hours for cyclization) and catalyst loads (e.g., 5 mol% TFA) to reduce variability .
- Cross-validation : Augment NMR with IR spectroscopy (e.g., NH stretching at ~3400 cm⁻¹) to confirm functional group consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
